2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- is a chemical compound with the molecular formula C19H18N2O3S and a molecular weight of 354.423 This compound is characterized by the presence of a pyridine ring substituted with an amine group and a phenylsulfonylmethylphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridinamine with a phenylsulfonylmethylphenylmethoxy precursor under specific conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 3-methyl-: Similar in structure but lacks the phenylsulfonylmethylphenylmethoxy group.
Pyridinium salts: Structurally diverse compounds with a pyridine ring, often used in similar applications.
Properties
CAS No. |
642084-21-7 |
---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[2-(benzenesulfonylmethyl)phenyl]methoxy]pyridin-2-amine |
InChI |
InChI=1S/C19H18N2O3S/c20-19-18(11-6-12-21-19)24-13-15-7-4-5-8-16(15)14-25(22,23)17-9-2-1-3-10-17/h1-12H,13-14H2,(H2,20,21) |
InChI Key |
BGPPUVHHJZTTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2COC3=C(N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.